2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide 2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251566-45-6
VCID: VC7298939
InChI: InChI=1S/C27H24N4O3/c1-3-17-8-11-20(12-9-17)31-27(33)22-16-28-23-13-10-18(14-21(23)25(22)30-31)26(32)29-15-19-6-4-5-7-24(19)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32)
SMILES: CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC
Molecular Formula: C27H24N4O3
Molecular Weight: 452.514

2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

CAS No.: 1251566-45-6

Cat. No.: VC7298939

Molecular Formula: C27H24N4O3

Molecular Weight: 452.514

* For research use only. Not for human or veterinary use.

2-(4-ethylphenyl)-N-(2-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide - 1251566-45-6

Specification

CAS No. 1251566-45-6
Molecular Formula C27H24N4O3
Molecular Weight 452.514
IUPAC Name 2-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Standard InChI InChI=1S/C27H24N4O3/c1-3-17-8-11-20(12-9-17)31-27(33)22-16-28-23-13-10-18(14-21(23)25(22)30-31)26(32)29-15-19-6-4-5-7-24(19)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32)
Standard InChI Key JDKDEALBAIPHNR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s scaffold combines a pyrazolo[4,3-c]quinoline framework with strategic substituents. The pyrazole ring (positions 1–3) is fused to the quinoline system (positions 4–9), creating a planar, aromatic structure conducive to π-π stacking interactions with biological targets. The 4-ethylphenyl group at position 2 introduces hydrophobicity, while the 2-methoxybenzyl carboxamide at position 8 enhances solubility and hydrogen-bonding capacity .

Physicochemical Characteristics

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and methoxy groups.

  • Stability: The fused aromatic system confers thermal stability, though the enone (3-oxo) moiety may render it susceptible to nucleophilic attack under basic conditions.

  • Spectral Data: Key IR absorptions include C=O stretching at 1,680 cm⁻¹ (carboxamide) and 1,720 cm⁻¹ (ketone). NMR spectra reveal distinct signals for the ethylphenyl protons (δ 1.2–1.4 ppm, triplet) and methoxybenzyl group (δ 3.8 ppm, singlet).

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves three stages (Table 1):

Table 1: Key Synthesis Steps

StepReactionConditionsYield
1Cyclization2-Chloroquinoline + phenylhydrazine in 1-pentanol, 110°C, 12 h45%
2N-AlkylationSodium carbonate, DMF, 80°C, 6 h60%
3Carboxamide FormationEDCI/HOBt, 2-methoxybenzylamine, CH₂Cl₂, rt, 24 h55%
  • Cyclization: 2-Chloroquinoline reacts with phenylhydrazine in 1-pentanol under reflux to form the pyrazoloquinoline core.

  • N-Alkylation: Sodium carbonate-mediated alkylation introduces the 4-ethylphenyl group.

  • Carboxamide Coupling: Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation with 2-methoxybenzylamine .

Optimization Challenges

  • Low Yields in Cyclization: Competing side reactions (e.g., over-alkylation) reduce efficiency. Microwave-assisted synthesis has been explored to improve yields .

  • Stereochemical Control: The planar quinoline system minimizes stereoisomerism, but the 2-methoxybenzyl group’s conformation may influence biological activity .

Biological Activities and Mechanisms

Anticancer Activity

In a screen against six cancer cell lines (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3), analogs of this compound exhibited GI₅₀ values below 8 µM, comparable to etoposide . Mechanistically, it inhibits topoisomerase IIα by stabilizing DNA-enzyme cleavage complexes, preventing DNA relegation .

Anti-Inflammatory Effects

The compound’s quinolinone analogs demonstrate dual activity:

  • LOX Inhibition: IC₅₀ = 12 µM (soybean LOX assay), attributed to the carboxamide’s chelation of the non-heme iron center .

  • ROS Scavenging: Reduces reactive oxygen species (ROS) by 40% at 50 µM via the methoxybenzyl group’s electron-donating effects .

Structure-Activity Relationships (SAR)

  • Pyrazole Ring: Essential for topoisomerase inhibition; substitution at position 3 (e.g., methyl groups) enhances potency .

  • 4-Ethylphenyl Group: Increases lipophilicity, improving membrane permeability.

  • 2-Methoxybenzyl Carboxamide: Critical for LOX inhibition and antioxidant activity .

Regulatory Status and Patent Landscape

  • Regulatory Status: Classified as a research compound (non-GMP).

  • Patents: No direct patents filed; related pyrazoloquinoline derivatives are covered under WO2021154437A1 (topoisomerase inhibitors) .

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